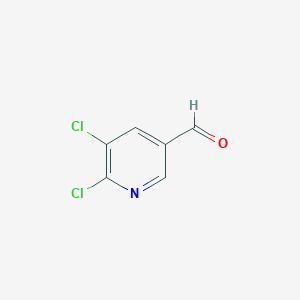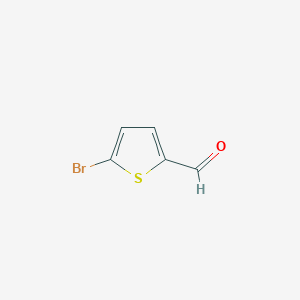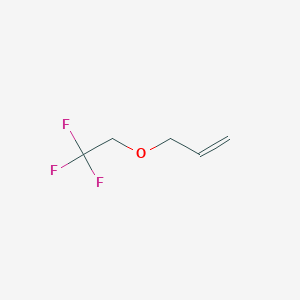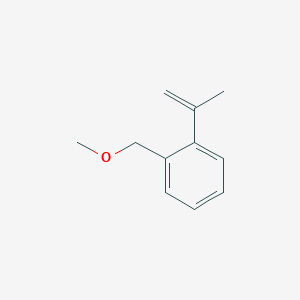
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene, also known as isoeugenol methyl ether, is a natural compound commonly found in essential oils of various plants. It has been extensively studied for its potential applications in different fields, including medicine, cosmetics, and food industry.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its anti-inflammatory and analgesic properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its potential anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene has been shown to have various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory and analgesic properties. In addition, it has been shown to have potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene in lab experiments is its wide range of potential applications. It can be used in various fields, including medicine, cosmetics, and food industry. Another advantage is its natural origin, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for the research on 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene. One direction is to further investigate its potential antimicrobial activity against different microorganisms and its mechanism of action. Another direction is to explore its potential as a natural preservative in food industry. Additionally, further research is needed to fully understand its potential anticancer activity and its mechanism of action. Finally, more studies are needed to investigate its safety and toxicity profile in different applications.
In conclusion, 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene is a natural compound with various potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its diverse applications.
Méthodes De Synthèse
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene can be synthesized through different methods, including the O-methylation of eugenol or the isomerization of eugenol to 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene, followed by the O-methylation of 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene. Another method involves the reaction of eugenol with paraformaldehyde and potassium carbonate in the presence of a solvent to yield 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene.
Applications De Recherche Scientifique
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene has been extensively studied for its potential applications in different fields, including medicine, cosmetics, and food industry. In medicine, it has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential anticancer activity. In cosmetics, it is commonly used as a fragrance and flavoring agent. In the food industry, it is used as a flavoring agent in various food products.
Propriétés
Numéro CAS |
128139-39-9 |
|---|---|
Nom du produit |
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(methoxymethyl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7H,1,8H2,2-3H3 |
Clé InChI |
ZVUICKAMZNTFOI-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1COC |
SMILES canonique |
CC(=C)C1=CC=CC=C1COC |
Synonymes |
Benzene, 1-(methoxymethyl)-2-(1-methylethenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



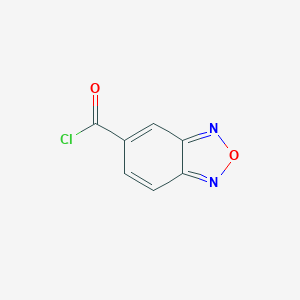
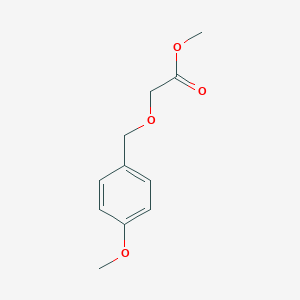

![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)

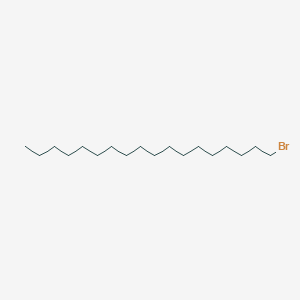
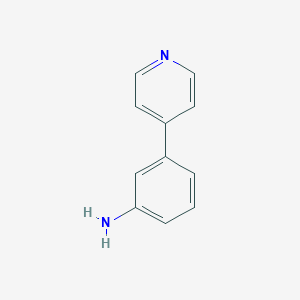
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
